Daunorubicin hydrochloride

Catalog No.
S548607
CAS No.
23541-50-6
M.F
C27H29NO10.HCl
C27H30ClNO10
M. Wt
564.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daunorubicin hydrochloride

CAS Number

23541-50-6

Product Name

Daunorubicin hydrochloride

IUPAC Name

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO10.HCl
C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1

InChI Key

GUGHGUXZJWAIAS-KNRITFDJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Mechanism of Action in Cancer Treatment

Daunorubicin's primary mechanism of action against cancer cells involves its interaction with an enzyme called topoisomerase II. This enzyme plays a crucial role in DNA replication and repair. Daunorubicin binds to topoisomerase II, preventing it from performing its function, ultimately leading to DNA damage and cell death (apoptosis) in cancer cells [].

Targeting Cancer Stem Cells

Recent research suggests that daunorubicin may be effective in eliminating cancer stem cells (CSCs) – a subpopulation of cancer cells with self-renewal and tumor-initiating capabilities. Studies have shown that daunorubicin can eliminate these cells, potentially offering a novel strategy for preventing cancer recurrence [].

Daunorubicin hydrochloride is an anthracycline antibiotic primarily utilized as an antineoplastic agent in the treatment of various cancers, particularly acute leukemias. It is derived from the bacterium Streptomyces peucetius and is known for its potent cytotoxic effects against cancer cells. The compound's chemical formula is C27H30ClNO10C_{27}H_{30}ClNO_{10}, and it appears as an orange-red powder that decomposes at temperatures between 188°C and 190°C . Daunorubicin hydrochloride is administered intravenously and is recognized for its significant cardiotoxicity, necessitating careful monitoring during treatment .

Daunorubicin acts by intercalating (inserting) itself between DNA base pairs, inhibiting DNA and RNA synthesis and hindering cell division in cancer cells [].

Daunorubicin is a powerful drug with significant side effects, including []:

  • Bone marrow suppression: Can lead to decreased production of red and white blood cells.
  • Cardiotoxicity: May damage heart muscle, leading to heart failure.
  • Hair loss
  • Nausea and vomiting

Daunorubicin hydrochloride exerts its effects through several key chemical interactions:

  • Intercalation with DNA: The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting replication and transcription processes. This action leads to the formation of single- and double-strand breaks in the DNA .
  • Inhibition of Topoisomerase II: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, preventing the enzyme from resealing the DNA strands after they have been cleaved, which is essential for DNA replication .
  • Generation of Reactive Oxygen Species: The drug can induce oxidative stress within cells, leading to further DNA damage and apoptosis through free radical generation .

Daunorubicin hydrochloride exhibits significant biological activity as an antineoplastic agent. Its primary mechanisms include:

  • Cytotoxicity: The drug induces cell death in rapidly dividing cancer cells by disrupting their ability to replicate DNA effectively. This makes it particularly effective against leukemias, where rapid cell division is a hallmark of the disease .
  • Immunosuppressive Effects: Due to its impact on bone marrow function, daunorubicin can lead to cytopenias (a reduction in blood cell types), which necessitates monitoring for infections and bleeding risks during therapy .

The synthesis of daunorubicin hydrochloride involves several steps:

  • Isolation from Natural Sources: Initially, daunorubicin is extracted from Streptomyces peucetius cultures through fermentation processes.
  • Chemical Modifications: Various chemical modifications can be performed to enhance its pharmacological properties or reduce side effects. This includes converting daunorubicin into its hydrochloride salt form for improved solubility and stability .
  • Liposomal Formulation: A liposomal formulation of daunorubicin has been developed to improve drug delivery specifically to tumor cells while minimizing systemic toxicity. This formulation encapsulates the drug in lipid spheres, allowing for targeted release within the tumor microenvironment .

Daunorubicin hydrochloride is primarily used in:

  • Treatment of Leukemias: It is effective against acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia.
  • Combination Chemotherapy Regimens: Often used in conjunction with other cytotoxic agents like cytarabine to enhance therapeutic efficacy and achieve higher remission rates .
  • Clinical Trials for Other Cancers: Research continues into its effectiveness against other malignancies, including breast cancer and certain sarcomas .

Daunorubicin hydrochloride has been studied for its interactions with various drugs and biological systems:

  • Cardiotoxicity Studies: Research indicates that daunorubicin can form complexes with topoisomerase IIb in cardiomyocytes, leading to mitochondrial damage and increased risk of heart failure, especially at higher cumulative doses .
  • Drug Interactions: Concomitant use with other chemotherapeutic agents or radiotherapy can exacerbate cardiac toxicity. Monitoring protocols are recommended when used alongside agents like dexrazoxane, which may mitigate some cardiotoxic effects without compromising efficacy .

Daunorubicin hydrochloride shares similarities with other anthracyclines but has unique properties that distinguish it:

Compound NameKey Characteristics
DoxorubicinSimilar mechanism of action; used widely in various cancers; higher cardiotoxicity risk at similar doses.
EpirubicinA derivative of doxorubicin with a slightly altered structure; often used in breast cancer treatment; lower cardiotoxicity compared to doxorubicin.
IdarubicinMore potent than daunorubicin; used in acute myeloid leukemia; has a shorter half-life but similar mechanisms.
MitoxantroneA synthetic analogue that intercalates DNA but has a different structure; lower incidence of cardiotoxicity compared to anthracyclines.

Daunorubicin's unique intercalation preference for G/C base pairs flanked by A/T pairs gives it distinct binding characteristics compared to these compounds, influencing its therapeutic profile and side effect spectrum .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

563.1558238 g/mol

Monoisotopic Mass

563.1558238 g/mol

Heavy Atom Count

39

Appearance

Red to Dark Red Solid

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)

UNII

UD984I04LZ
ZS7284E0ZP

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (58.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (41.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (54.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (45.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Ade
Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate
ADE is used to treat: Acute myeloid leukemia in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

67463-64-3
72402-72-3
70629-85-5
76793-43-6
63950-07-2
23541-50-6

Wikipedia

Daunorubicin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types